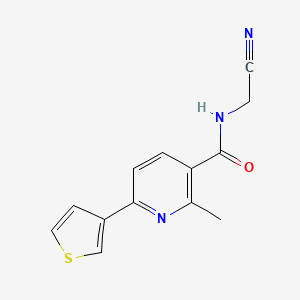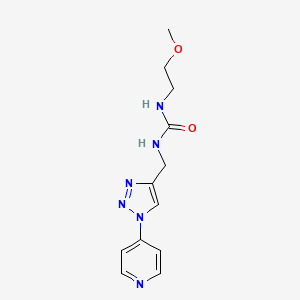
N-(2-oxo-1,2,3,4-tetrahidroquinolin-6-il)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system fused with a benzenesulfonamide group
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: It exhibits antimicrobial properties, which can be explored for the development of new antibiotics.
Medicine:
Drug Development: Due to its biological activity, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Mecanismo De Acción
Target of Action
It is an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . PDE3A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits signals within cells .
Mode of Action
As a PDE3A inhibitor, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide likely increases the concentration of cAMP within cells by preventing its breakdown . This can lead to a variety of effects depending on the specific cell type and the signaling pathways that are activated by cAMP .
Biochemical Pathways
These include pathways related to cell division, immune response, and the regulation of metabolic processes .
Result of Action
As a pde3a inhibitor, it may have antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically begins with the preparation of 2-oxo-1,2,3,4-tetrahydroquinoline. This can be achieved through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound.
Sulfonamide Formation: The next step involves the introduction of the benzenesulfonamide group. This is usually accomplished by reacting the 2-oxo-1,2,3,4-tetrahydroquinoline intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Reaction Conditions: The reactions are typically carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo oxidation reactions to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydroquinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
- 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
- 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
Comparison:
- N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound differs in the position of the substituent on the quinoline ring, which can affect its chemical reactivity and biological activity.
- 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: The presence of a chlorine atom and an ethyl group introduces additional steric and electronic effects, potentially altering its interactions with biological targets.
- 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: This compound is an impurity of Cilostazol and has different pharmacological properties due to the presence of the oxy group.
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its unique combination of the quinoline and benzenesulfonamide moieties, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-15-9-6-11-10-12(7-8-14(11)16-15)17-21(19,20)13-4-2-1-3-5-13/h1-5,7-8,10,17H,6,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQFJUXZUHUIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one](/img/structure/B2470540.png)
![methyl 4-{2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2470541.png)



![N'-[(4-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)ethanediamide](/img/structure/B2470546.png)




![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2470554.png)

![3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2470558.png)

